2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine
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Overview
Description
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives is a complex chemical compound. It is known for its unique structure, which includes multiple functional groups such as nitrilotris, dihydrogen phosphate esters, and ethoxylated imidazole derivatives. This compound is used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives involves multiple steps. The process typically starts with the nitrilotris(ethanol) as the base compound. This is then reacted with dihydrogen phosphate esters under controlled conditions to form the tris(dihydrogen phosphate) ester. The ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine is then introduced to the reaction mixture, followed by the addition of 2-nortall-oil alkyl derivatives. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The raw materials are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is then purified using methods such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives.
Scientific Research Applications
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives have a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrilotris and phosphate ester groups can interact with enzymes and proteins, affecting their activity. The ethoxylated imidazole derivatives can modulate cellular signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, compounds with polyethylene glycol mono-C11-15-sec-alkyl ethers phosphates
- Ethanol, 2,2’,2’'-nitrilotris-, compounds with α-[2,4,6-tris(1-phenylethyl)phenyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) phosphate
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H29N4O12P3 |
---|---|
Molecular Weight |
502.29 g/mol |
IUPAC Name |
2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C6H18NO12P3.C5H11N3/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;6-1-3-8-4-2-7-5-8/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);5H,1-4,6H2 |
InChI Key |
WVPSGOKCRZNIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCN.C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O |
Origin of Product |
United States |
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